

CAS number 705-24-8 properties

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name:	4,6-Dichloro-5-(trifluoromethyl)pyrimidine
CAS No.:	392298-44-1
Cat. No.:	B2632310

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Topic: Technical Profile: 4,6-Dichloro-2-(trifluoromethyl)pyrimidine (CAS 705-24-8) Content Type: In-depth Technical Guide Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

PART 1: EXECUTIVE SUMMARY

4,6-Dichloro-2-(trifluoromethyl)pyrimidine (CAS 705-24-8) is a high-value fluorinated heterocyclic scaffold used extensively in the synthesis of agrochemicals and pharmaceuticals. [1] Distinguished by its electron-deficient pyrimidine ring and the lipophilic trifluoromethyl () group, this compound serves as a critical electrophile in Nucleophilic Aromatic Substitution () reactions.

For drug discovery professionals, this intermediate offers a dual advantage: the pyrimidine core mimics adenosine triphosphate (ATP), making it an ideal pharmacophore for kinase inhibitors (e.g., EGFR, TLR8 antagonists), while the

-trifluoromethyl moiety enhances metabolic stability and blood-brain barrier permeability by modulating

and lipophilicity.

PART 2: CHEMICAL & PHYSICAL CHARACTERIZATION

The following data consolidates physicochemical properties critical for process optimization and handling.

Property	Value	Technical Note
Chemical Name	4,6-Dichloro-2-(trifluoromethyl)pyrimidine	Pyrimidine derivative
CAS Number	705-24-8	
Molecular Formula		
Molecular Weight	216.98 g/mol	
Appearance	Colorless to light yellow liquid	Low-melting solid at
Boiling Point	50–52 °C at 5 mmHg	Volatile under high vacuum
Density	at	High density facilitates phase separation
Solubility	DCM, EtOAc, THF, Toluene	Hydrolyzes slowly in water
Reactivity	High electrophilicity at C4/C6	Prone to hydrolysis; store under inert gas

PART 3: SYNTHESIS & MANUFACTURING

The industrial synthesis of CAS 705-24-8 typically proceeds via the chlorination of 4,6-dihydroxy-2-(trifluoromethyl)pyrimidine. This process requires strict moisture control to prevent the formation of phosphoric acid byproducts which can degrade the yield.

Core Synthetic Pathway (POCl Chlorination)

The transformation of the hydroxyl groups to chlorides is achieved using phosphorus oxychloride (

) in the presence of a tertiary amine base.[2]

Reaction Scheme:

Detailed Protocol:

- Setup: Use a dry 3-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and pressure-equalizing dropping funnel.
- Reagents:
 - Precursor: 4,6-Dihydroxy-2-(trifluoromethyl)pyrimidine (1.0 eq).
 - Chlorinating Agent:
(3.0–4.0 eq).
 - Base:
-Diethylaniline or DIPEA (1.0 eq) to scavenge HCl.
- Procedure:
 - Suspend the precursor in excess
(acts as solvent/reagent).
 - Add the base dropwise at
to control the exotherm.
 - Heat the mixture to reflux (
) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 8:2).
 - Quenching (Critical): Cool to room temperature. Pour the reaction mixture slowly onto crushed ice with vigorous stirring. Caution: Violent hydrolysis of excess

- Extraction: Extract immediately with Dichloromethane (DCM). Wash organic layer with sat. [2]
and brine.[2]
- Purification: Distillation under reduced pressure (50–52 °C @ 5 mmHg) yields the pure product.

Visualization: Synthetic Workflow



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Caption: Step-by-step synthetic workflow for the chlorination of 4,6-dihydroxy-2-(trifluoromethyl)pyrimidine.

PART 4: PHARMACOLOGICAL SIGNIFICANCE & MECHANISM

While CAS 705-24-8 is an intermediate, its value lies in the pharmacophores it introduces into bioactive molecules.

The Trifluoromethyl Effect

The

group is bioisosteric to a methyl group but with inverted electronic properties.

- Metabolic Stability: The C-F bond is one of the strongest in organic chemistry (), blocking metabolic oxidation at the C2 position (a common site for cytochrome P450 attack in pyrimidines).
- Lipophilicity: The group significantly increases

, enhancing the ability of the final drug to cross cell membranes and the blood-brain barrier.

Kinase Inhibition Scaffold

The 4,6-dichloro substitution pattern allows for regioselective derivatization.

- First Substitution (

): Reaction with an amine (e.g., aniline) at C4 creates the "hinge-binding" motif essential for ATP-competitive kinase inhibitors.

- Second Substitution (

): The remaining chlorine can be displaced by solubilizing groups (e.g., piperazine) to tune pharmacokinetic properties.

Case Study: TLR8 Antagonists Research indicates that 2-(trifluoromethyl)pyrimidine derivatives act as potent antagonists for Toll-like Receptor 8 (TLR8), a target for autoimmune diseases.

The pyrimidine core aligns with the receptor's binding pocket, while the

group occupies a hydrophobic sub-pocket, increasing binding affinity [1].

PART 5: EXPERIMENTAL PROTOCOLS (Regioselective)

The symmetry of 4,6-dichloro-2-(trifluoromethyl)pyrimidine means C4 and C6 are equivalent until the first substitution. The challenge is preventing over-reaction (formation of 4,6-diamino species).

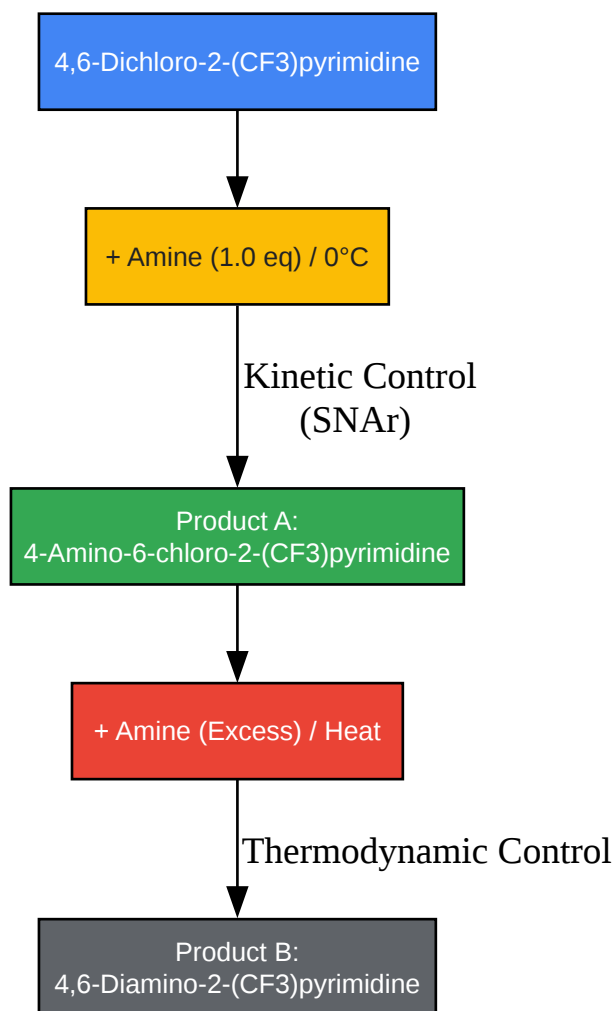
Protocol: Mono-Amination (Synthesis of 4-Amino-6-Chloro Derivative)

Objective: Selective displacement of one chloride by a primary amine.

- Stoichiometry: Use a slight deficit of amine (0.95 eq) relative to the pyrimidine (1.0 eq) to minimize di-substitution.
- Solvent: THF or Ethanol (anhydrous).

- Base: DIPEA (1.1 eq).
- Temperature:
to Room Temperature (Do not heat).
- Procedure:
 - Dissolve CAS 705-24-8 in THF at
.
 - Add DIPEA followed by the amine dropwise over 30 minutes.
 - Stir at
for 2 hours.
 - Monitor via HPLC/TLC. The mono-substituted product is less polar than the starting material but more polar than the di-substituted byproduct.

Visualization: Reaction Divergence



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Caption: Divergent synthesis pathways. Kinetic control yields the mono-substituted scaffold; heat yields the di-substituted adduct.

PART 6: SAFETY & REGULATORY PROFILE

Signal Word: DANGER GHS Classifications:

- Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage).
- Acute Toxicity (Oral): Category 3 (Toxic if swallowed).

Handling Precautions:

- Moisture Sensitivity: The C-Cl bonds are labile. Exposure to atmospheric moisture releases HCl gas. Handle in a fume hood.
- PPE: Wear nitrile gloves, chemical splash goggles, and a face shield.
- Storage: Store at

under inert atmosphere (Argon/Nitrogen).

PART 7: REFERENCES

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Email: info@benchchem.com